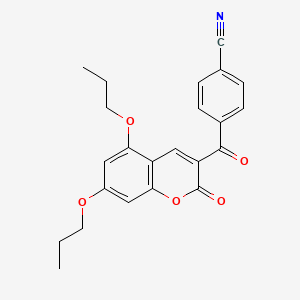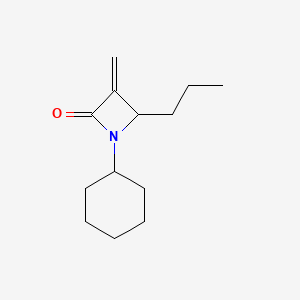
Nitrilopyramine tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilopyramine tosylate is a compound that combines the properties of nitrilopyramine and tosylate. Tosylates are commonly used in organic chemistry as good leaving groups in nucleophilic substitution reactions due to their ability to stabilize the leaving group through resonance delocalization . Nitrilopyramine, on the other hand, is a compound that may have various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitrilopyramine tosylate typically involves the reaction of nitrilopyramine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction proceeds through the nucleophilic attack of the nitrogen atom in nitrilopyramine on the sulfur atom of p-toluenesulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Nitrilopyramine tosylate can undergo various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The tosylate group can be eliminated to form alkenes.
Oxidation and Reduction Reactions: Depending on the specific structure of nitrilopyramine, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides (e.g., NaCl, NaBr) under mild conditions.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed
Substitution Reactions: The major products are typically the substituted nitrilopyramine derivatives.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction Reactions: The major products depend on the specific oxidizing or reducing agents used.
Aplicaciones Científicas De Investigación
Nitrilopyramine tosylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of nitrilopyramine tosylate involves its ability to act as a good leaving group in nucleophilic substitution reactions. The tosylate group stabilizes the leaving group through resonance delocalization, making it easier for nucleophiles to attack the electrophilic center . This property is crucial in various chemical reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride (Mesylate): Similar to tosylate, mesylate is another sulfonate group used as a good leaving group in nucleophilic substitution reactions.
Trifluoromethanesulfonyl Chloride (Triflate): Triflate is another sulfonate group with similar properties to tosylate and mesylate.
Propiedades
Número CAS |
75157-06-1 |
|---|---|
Fórmula molecular |
C28H35N3O3S |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H27N3.C7H8O3S/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14,17-18H,13,15H2,1-4H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
UYYRYIKFIAKGGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


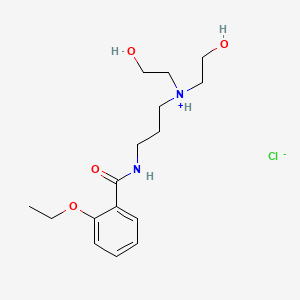

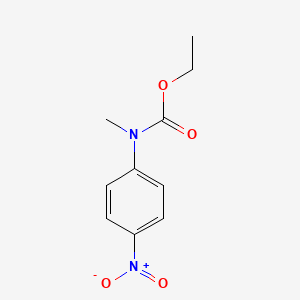



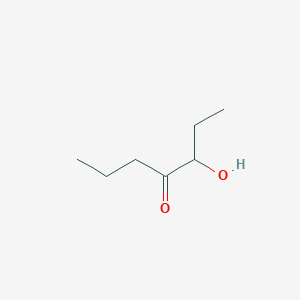
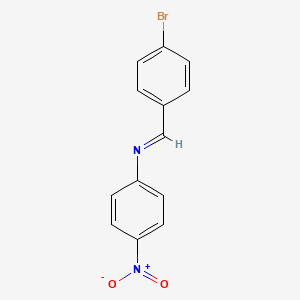

![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
